REACTION_CXSMILES
|
[S:1]1(=[O:10])(=[O:9])[CH2:5][CH2:4][CH:3]([C:6](O)=[O:7])[CH2:2]1.CN1CCOCC1.ClC(OCC)=O.[BH4-].[Na+]>C1COCC1.O>[S:1]1(=[O:10])(=[O:9])[CH2:5][CH2:4][CH:3]([CH2:6][OH:7])[CH2:2]1 |f:3.4|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
S1(CC(CC1)C(=O)O)(=O)=O
|
Name
|
|
Quantity
|
0.67 mL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.58 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
This mixture was stirred at −10° C. for 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
then was filtered through Celite
|
Type
|
CUSTOM
|
Details
|
The ice-bath was removed
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at ambient temperature for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with saturated, aqueous NH4Cl (10 mL)
|
Type
|
ADDITION
|
Details
|
diluted with EtOAc (10 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc (3×5 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
1 min |
Name
|
|
Type
|
product
|
Smiles
|
S1(CC(CC1)CO)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.22 g | |
YIELD: CALCULATEDPERCENTYIELD | 24% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |